molecular formula C17H20N2O3 B5703961 N-(2-furylmethyl)-4-(4-morpholinylmethyl)benzamide

N-(2-furylmethyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B5703961
M. Wt: 300.35 g/mol
InChI Key: RIOONPNVGQQYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as FMME and is a member of the benzamide class of compounds. FMME has been synthesized using various methods and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of FMME is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting the activity of specific enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
FMME has been shown to exhibit anti-inflammatory and antitumor effects in several scientific studies. The compound has also been shown to modulate the immune system and inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

FMME has several advantages for use in lab experiments. The compound is readily available and can be synthesized using various methods. Additionally, FMME has shown promising results in several scientific studies, indicating its potential for therapeutic use. However, FMME also has limitations, including its potential toxicity and limited bioavailability.

Future Directions

There are several future directions for the study of FMME. One potential area of research is the development of FMME derivatives with improved bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of FMME and its potential use in the treatment of inflammatory diseases and cancer. Finally, the safety and toxicity of FMME and its derivatives need to be thoroughly evaluated to determine their potential for clinical use.

Synthesis Methods

FMME can be synthesized using several methods, including the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-furylacetic acid in the presence of a catalyst. The reaction produces FMME as a white solid with a melting point of 155-157°C.

Scientific Research Applications

FMME has been studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, FMME has shown antitumor activity in preclinical studies, indicating its potential use in cancer treatment.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-17(18-12-16-2-1-9-22-16)15-5-3-14(4-6-15)13-19-7-10-21-11-8-19/h1-6,9H,7-8,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOONPNVGQQYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)benzamide

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